molecular formula C20H21BrN2O3 B4085631 2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate

2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate

Cat. No. B4085631
M. Wt: 417.3 g/mol
InChI Key: ZANJJNONUQVRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate involves its interaction with various biological targets. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and histone deacetylases, which play a role in cancer cell growth and proliferation. It has also been shown to interact with certain receptors, including the estrogen receptor, which is involved in the development of breast cancer.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate in lab experiments is its unique chemical structure, which allows it to interact with various biological targets. It also exhibits promising activity against various targets, making it an ideal lead compound for the development of new drugs.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate in scientific research. One direction is the development of new drugs based on this compound. It has shown promising activity against various targets, making it an ideal lead compound for drug development.
Another direction is the use of this compound in biomedical imaging. Its unique chemical structure and fluorescent properties make it an ideal candidate for imaging applications, and it has the potential to be used to visualize various biological processes in vivo.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This may involve the screening of this compound against additional biological targets and the investigation of its potential toxicity in vivo.

Scientific Research Applications

2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has been used in various scientific research applications, including cancer research, drug discovery, and biomedical imaging. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been used as a potential drug candidate for the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer.
In drug discovery, 2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate has been screened for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. It has been found to exhibit promising activity against various targets, making it a potential lead compound for the development of new drugs.
In biomedical imaging, this compound has been used as a fluorescent probe for the visualization of biological processes. Its unique chemical structure and fluorescent properties make it an ideal candidate for imaging applications, and it has been used to visualize various cellular processes, including protein-protein interactions and enzyme activity.

properties

IUPAC Name

[1-(4-bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-13-8-19-20(9-14(13)2)23(12-22-19)10-18(26-15(3)24)11-25-17-6-4-16(21)5-7-17/h4-9,12,18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANJJNONUQVRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromophenoxy)-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-yl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.